BenchChemオンラインストアへようこそ!

Nispomeben

Target Selectivity Lyn Kinase Non-Opioid

Nispomeben (NRD.E1) is a non-opioid Lyn kinase modulator with FDA Fast Track and NIH selection for PDPN trials. It offers a unique mechanism free of opioid/ion channel interactions, demonstrated 24h+ analgesia in preclinical models, and a clean Phase 2a safety profile with no abuse signs. Ideal for neuropathic pain research and formulation studies.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
Cat. No. B14078341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNispomeben
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(COCC(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C21H27NO4/c1-16(23)14-26-15-19(13-18-7-10-20(24)11-8-18)22-21(25)12-9-17-5-3-2-4-6-17/h2-8,10-11,16,19,23-24H,9,12-15H2,1H3,(H,22,25)/t16-,19-/m0/s1
InChIKeyCDKPAWCGPQDCGU-LPHOPBHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nispomeben: Orally Available Non-Opioid Analgesic for Painful Diabetic Peripheral Neuropathy Research


Nispomeben (also known as NRD.E1, NRD135S.E1) is a synthetic organic small molecule [1] with a molecular weight of 357.44 Da and the chemical formula C21H27NO4 [2]. It functions as a non-opioid analgesic [3] and is characterized as a Lyn protein-tyrosine kinase modulator [4]. This compound is being developed as an orally active, new chemical entity [5] specifically for the treatment of painful diabetic peripheral neuropathy (PDPN), a condition where current therapies are often inadequate [6].

The Risk of Substituting Nispomeben with Other Analgesics: Mechanistic and Selectivity Limitations


Generic substitution with other analgesics, even those within the broad 'non-opioid' class, is contraindicated due to nispomeben's unique mechanism of action. While many analgesics target opioid, serotonin, GABA, NMDA, or cannabinoid receptors, or sodium/calcium channels, nispomeben does not interact with any of these widely exploited pain-related targets [1]. Its hypothesized mechanism involves the modulation of Lyn kinase phosphorylation, which is a critical step in nerve injury-induced P2X4 receptor upregulation . This distinct pathway, coupled with its specific application in painful diabetic peripheral neuropathy (PDPN) as evidenced by FDA Fast Track designation [2] and NIH selection [3], means that substituting it with a generic analgesic would bypass the targeted pathophysiology and fail to address the specific pain signals in neuropathic conditions.

Quantitative and Verifiable Differentiation Evidence for Nispomeben Selection


Selectivity Profile: Absence of Binding to Conventional Analgesic Targets

In contrast to many analgesics (e.g., opioids, gabapentinoids, NSAIDs), nispomeben demonstrates a lack of interaction with standard pain-related targets. It does not bind to opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it interact with sodium or calcium channels [1]. Instead, its activity is linked to the modulation of Lyn kinase phosphorylation .

Target Selectivity Lyn Kinase Non-Opioid Mechanism of Action

Preclinical Efficacy: Dose-Dependent Anti-Nociception in Multiple Rodent Models

Nispomeben (NRD.E1) exhibits dose-dependent anti-nociceptive effects in several rodent models of both acute and chronic pain. Models studied include streptozotocin-induced diabetic neuropathy, Chung's spinal nerve ligation, tail flick, hot plate, and formalin injection tests . In comparison, the commonly used analgesic gabapentin demonstrated a shorter duration of action in animal models, with efficacy lasting no longer than 5 hours post-administration, whereas nispomeben's (S,S) enantiomer was efficacious for more than 24 hours [1].

In Vivo Efficacy Neuropathic Pain Models Streptozotocin Anti-Nociceptive

Clinical Phase 2a Evidence: Placebo-Corrected Pain Reduction in PDPN

In a Phase 2a proof-of-concept study, nispomeben demonstrated clinically relevant, placebo-corrected pain reductions in patients with moderate to severe painful diabetic peripheral neuropathy (PDPN) over a 3-week treatment period [1]. The data suggest that nispomeben has at least similar efficacy and better tolerability than currently available therapies for this indication [2]. The ongoing NIH-funded Phase 2b trial (NCT05480228) is a 12-week, 127-patient, randomized, placebo-controlled study evaluating a once-daily 80 mg dose [3].

Clinical Efficacy Phase 2a Placebo-Controlled Pain Reduction

Clinical Tolerability Profile: No Evidence of Abuse or Withdrawal

Nispomeben has demonstrated a favorable tolerability profile across multiple Phase 1 and Phase 2 studies. In the Phase 2a study, nispomeben was well tolerated with no serious, severe, or dose-related adverse events [1]. Importantly, no adverse events suggestive of drug abuse, dependence, or withdrawal were identified [2]. This contrasts sharply with the well-documented abuse potential and withdrawal syndromes associated with opioid analgesics, which are frequently prescribed for neuropathic pain [3].

Safety Profile Tolerability Abuse Liability Adverse Events

Regulatory and Independent Validation: FDA Fast Track and NIH EPPIC-Net Selection

Nispomeben has received FDA Fast Track designation for the treatment of painful diabetic peripheral neuropathy (PDPN) [1], which is reserved for drugs that treat serious conditions and fill an unmet medical need. Furthermore, it was selected as the only oral agent for inclusion in the NIH's Early Phase Pain Investigation Clinical Network (EPPIC-Net) platform protocol to assess treatments for painful DPN [2]. This independent, competitive selection process highlights its potential relative to other oral therapies that were not chosen.

Regulatory Designation FDA Fast Track NIH HEAL Initiative EPPIC-Net

Recommended Application Scenarios for Nispomeben Based on Differential Evidence


Investigating Non-Opioid Analgesic Mechanisms in Neuropathic Pain Models

Nispomeben is ideally suited for researchers seeking to investigate a novel, non-opioid mechanism of action in neuropathic pain. Its lack of interaction with conventional pain targets, such as opioid receptors and ion channels [1], allows for the specific study of Lyn kinase modulation and its downstream effects on P2X4 receptor upregulation . This application is supported by its demonstrated efficacy in multiple rodent models of neuropathic pain, including streptozotocin-induced diabetic neuropathy [2].

Clinical Research Focused on Painful Diabetic Peripheral Neuropathy (PDPN)

Given its FDA Fast Track designation [1] and selection as the sole oral agent for the NIH EPPIC-Net platform trial , nispomeben is the primary candidate for clinical studies targeting painful diabetic peripheral neuropathy (PDPN). The Phase 2a evidence of placebo-corrected pain reduction in PDPN patients [2] and its favorable tolerability profile with no signs of abuse [3] make it a scientifically sound choice for new clinical investigations in this patient population.

Formulation and Pharmacokinetic Studies for Once-Daily Oral Dosing

Preclinical data indicates that the (S,S) enantiomer of nispomeben provides analgesic efficacy for more than 24 hours post-administration, a duration 4.8-fold longer than that observed for gabapentin [1]. This, combined with its classification as an orally available small molecule , makes it an excellent candidate for formulation and pharmacokinetic studies aimed at developing once-daily oral therapies. Researchers can leverage this extended duration of action to optimize dosing regimens and improve patient compliance.

Safety Pharmacology Studies for Non-Addictive Analgesics

Nispomeben presents a unique opportunity for safety pharmacology studies focused on developing non-addictive analgesics. Clinical data to date show no serious, severe, or dose-related adverse events, and critically, no adverse events suggestive of drug abuse, dependence, or withdrawal [1]. This safety profile allows researchers to benchmark new compounds against a well-tolerated, non-opioid standard with a defined clinical safety record, as opposed to opioid comparators with inherent abuse liabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nispomeben

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.